

Preclinical Profile of AV-412 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AV-412 free base	
Cat. No.:	B1245388	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a second-generation, orally bioavailable small molecule designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] As a member of the anilinoquinazoline class of compounds, AV-412 was developed to target both wild-type and mutated forms of these receptor tyrosine kinases, which are implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3]

A key focus of the preclinical development of AV-412 has been its potential to overcome resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[4][5] This resistance is often driven by secondary mutations in the EGFR gene, most notably the T790M "gatekeeper" mutation, which accounts for approximately 50% of acquired resistance cases.[4] Preclinical evidence suggests that AV-412 is effective against such resistant mutations.[4][6]

This technical guide provides a comprehensive overview of the preclinical data for **AV-412 free base**, summarizing key findings from in vitro and in vivo studies. It includes quantitative data on its inhibitory activity, detailed experimental methodologies, and visualizations of its mechanism of action and the general workflow of its preclinical evaluation.



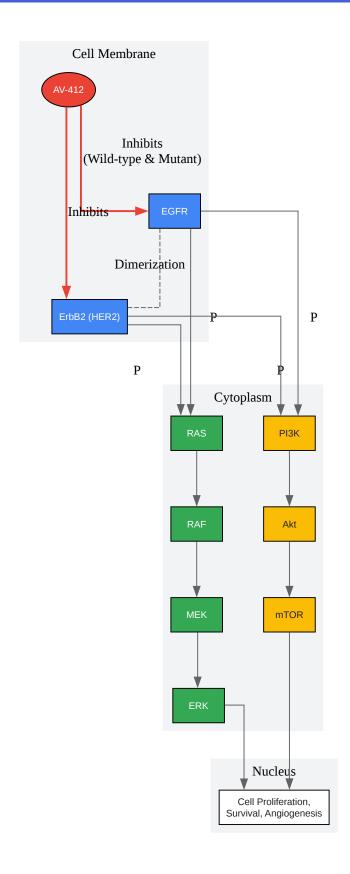
Mechanism of Action: Dual Inhibition of EGFR and ErbB2 Signaling

AV-412 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both EGFR and ErbB2.[1] These receptors are critical mediators of signaling pathways that control cell proliferation, survival, and angiogenesis. In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled tumor growth.

Upon ligand binding, EGFR and ErbB2 form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By inhibiting the initial phosphorylation event, AV-412 effectively blocks these downstream signals, resulting in the inhibition of tumor growth and angiogenesis.[1] A notable feature of AV-412 is its activity against the EGFR T790M mutation, which confers resistance to first-generation inhibitors.[2]

Below is a diagram illustrating the signaling pathway targeted by AV-412.





Click to download full resolution via product page

AV-412 inhibits EGFR and ErbB2, blocking downstream signaling pathways.



In Vitro Studies

The in vitro activity of AV-412 has been characterized through enzymatic assays and cell-based assays, demonstrating its potency against EGFR, ErbB2, and various cancer cell lines, including those resistant to other inhibitors.

Enzymatic and Cellular Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of AV-412 in various in vitro assays.

Table 1: Inhibition of EGFR and ErbB2 Autophosphorylation in Cells

Target	Cell Line	IC50 (nM)	Reference
EGFR	A431	43	[2]

| ErbB2 | A4 Cells | 282 |[2] |

Table 2: Inhibition of Cell Proliferation

Cell Line	Cancer Type	Key Mutation(s)	IC50 (µM)	Reference
NCI-H1650	NSCLC	EGFR del(E746-A750)		[6]
NCI-H1975	NSCLC	EGFR L858R + T790M	0.5	[6]
NCI-H1781	NSCLC	ErbB2 G776V,C ins	0.3	[6]

| EGF-dependent | - | - | 0.1 |[2] |

Experimental Protocols

Foundational & Exploratory





Kinase Inhibition Assay (Enzymatic Assay) A standard in vitro kinase assay format was utilized to determine the direct inhibitory effect of AV-412 on the enzymatic activity of EGFR and ErbB2. While specific details for AV-412 are proprietary, a general methodology involves:

- Enzyme and Substrate Preparation: Recombinant human EGFR and ErbB2 kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr), is coated onto microplate wells.
- Compound Incubation: A dilution series of AV-412 is prepared and pre-incubated with the kinase enzyme in the presence of ATP.
- Kinase Reaction: The kinase reaction is initiated by adding the enzyme-inhibitor mixture to the substrate-coated wells. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- Detection: The level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.
- Data Analysis: The signal intensity is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Autophosphorylation Assay This assay measures the ability of AV-412 to inhibit the phosphorylation of its target receptors within a cellular context.

- Cell Culture: Human cancer cell lines with known EGFR/ErbB2 status (e.g., A431 for high EGFR expression) are cultured to sub-confluency in appropriate media.
- Serum Starvation: Cells are typically serum-starved for a period (e.g., 24 hours) to reduce basal receptor phosphorylation.
- Compound Treatment: Cells are treated with varying concentrations of AV-412 for a specified duration.
- Ligand Stimulation: Receptor autophosphorylation is stimulated by adding a ligand, such as Epidermal Growth Factor (EGF), for a short period (e.g., 15 minutes).

Foundational & Exploratory





- Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method like the BCA assay.
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) or p-ErbB2. Antibodies against total EGFR and ErbB2 are used as loading controls.
- Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. IC50 values are determined from the dose-response curve.

Cell Proliferation Assay (MTT Assay) This colorimetric assay assesses the impact of AV-412 on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

- Cell Seeding: Cancer cell lines (e.g., NCI-H1975, NCI-H1650) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Exposure: The culture medium is replaced with fresh medium containing a serial dilution of AV-412. The cells are then incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
- MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Formazan Solubilization: After a few hours of incubation, viable cells with active
 mitochondrial dehydrogenases will have converted the yellow MTT to a purple formazan
 precipitate. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve
 the formazan crystals.
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- IC50 Calculation: The absorbance values are plotted against the drug concentration to generate a dose-response curve, from which the IC50 value is calculated.



In Vivo Studies

The anti-tumor efficacy of AV-412 has been evaluated in various mouse xenograft models, which involve the subcutaneous implantation of human cancer cells into immunocompromised mice.

Anti-Tumor Efficacy in Xenograft Models

AV-412 has demonstrated significant, dose-dependent anti-tumor activity in several xenograft models, including those resistant to first-generation EGFR inhibitors.

Table 3: In Vivo Anti-Tumor Activity of AV-412



Cell Line Xenograft	Cancer Type	Key Mutation(s)	Dose (mg/kg, oral)	Outcome	Reference
A431	Skin Squamous Cell Carcinoma	EGFR overexpres sion	30	Complete tumor growth inhibition	[2]
BT-474	Breast Ductal Carcinoma	ErbB2 overexpressi on	30	Complete tumor growth inhibition	[2]
NCI-H1975	NSCLC	EGFR L858R + T790M	Not specified	Inhibited tumor growth (lapatinib, erlotinib, gefitinib were ineffective)	[7]
KPL-4	Breast Cancer	ErbB2 overexpressi on	Not specified	Potent activity (lapatinib was ineffective)	[7]
DU145	Prostate Cancer	-	Not specified	Potent activity (lapatinib was ineffective)	[7]
Genetically Engineered Lung Tumor Model	Lung Adenocarcino ma	EGFR L858R	1	Complete tumor regression	[5]

| Genetically Engineered Lung Tumor Model | Lung Adenocarcinoma | EGFR L858R + T790M | Not specified | Active against tumors |[5] |

Experimental Protocol



Human Tumor Xenograft Model

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
- Tumor Cell Implantation: A suspension of a human cancer cell line (e.g., NCI-H1975) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-300 mm³). The tumor volume is calculated using the formula: (length × width²)/2. Mice are then randomized into treatment and control groups with similar average tumor volumes.
- Drug Administration: AV-412 is formulated in an appropriate vehicle and administered orally (e.g., by gavage) at various doses and schedules (e.g., once daily). The control group receives the vehicle only.
- Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess efficacy and toxicity, respectively.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. The primary endpoint is typically the inhibition of tumor growth.
- Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after
 the final dose, tumors can be excised to analyze the in vivo inhibition of target
 phosphorylation (e.g., p-EGFR) by Western blotting to correlate pharmacokinetics with
 pharmacodynamics.

Preclinical Development Workflow

The preclinical evaluation of a kinase inhibitor like AV-412 typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Facebook [cancer.gov]
- 2. Pharmacological characterization of MP-412 (AV-412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Data Published in Cancer Science Show AVEO's Novel Oral EGFR Inhibitor AV-412 Effective in Drug-Resistant Cancers - Aveo Oncology [aveooncology.com]
- 5. AVEO Presents Preclinical Efficacy Data on AV-412, A Novel Oral Tyrosine Kinase Inhibitor of EGFR/HER2 for EGFR Mutant and Drug-resistant Lung Cancer Aveo Oncology [aveooncology.com]
- 6. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of AV-412 Free Base: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245388#preclinical-studies-of-av-412-free-base]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com